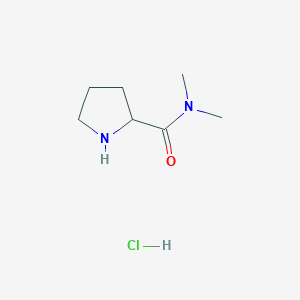

N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride

Description

N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride is an organic compound characterized by a pyrrolidine backbone substituted with a dimethylcarboxamide group and a hydrochloride salt. Key properties include:

- Appearance: White crystalline solid .

- Solubility: Highly soluble in water, methanol, and ethanol .

- Stability: Stable at room temperature under standard storage conditions .

- Applications:

- Safety: Low toxicity under normal handling conditions, though precautions (e.g., gloves, eye protection) are recommended to avoid irritation .

Properties

IUPAC Name |

N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPOVCMGNNCPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-31-5 | |

| Record name | 2-Pyrrolidinecarboxamide, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethylpyrrolidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Coupling with N,N-Dimethylacetamide

A widely adopted method involves the direct coupling of pyrrolidine-2-carboxylic acid with dimethylamine using 1,1′-carbonyldiimidazole (CDI) in N,N-dimethylacetamide (DMAc). This one-pot synthesis eliminates the need for isolating reactive intermediates like acid chlorides.

Reaction Conditions

-

Reactants : Pyrrolidine-2-carboxylic acid (1.0 equiv), CDI (1.2 equiv), DMAc (3.0 equiv as both solvent and dimethylamine source).

-

Temperature : 160–165°C under nitrogen atmosphere.

-

Time : 6–8 hours.

-

Workup : The reaction mixture is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Yield : 85–92% (isolated as white crystalline solid).

Advantages :

Acid Chloride Route

An alternative pathway involves the formation of pyrrolidine-2-carbonyl chloride, followed by reaction with dimethylamine.

Step 1: Synthesis of Pyrrolidine-2-Carbonyl Chloride

-

Reactants : Pyrrolidine-2-carboxylic acid (1.0 equiv), oxalyl chloride (1.5 equiv).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 2 hours.

-

Quenching : Excess oxalyl chloride is removed under reduced pressure.

Step 2: Amidation with Dimethylamine

-

Reactants : Pyrrolidine-2-carbonyl chloride (1.0 equiv), dimethylamine (2.0 equiv in THF).

-

Conditions : 0°C for 1 hour, then room temperature for 4 hours.

-

Salt Formation : The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt.

Yield : 78–84%.

Challenges :

-

Requires strict moisture control.

-

Oxalyl chloride handling necessitates specialized equipment.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and safety. A representative protocol includes:

| Parameter | Specification |

|---|---|

| Reactor Type | Glass-lined jacketed reactor |

| Scale | 500–1,000 L batches |

| Purification | Crystallization from ethanol/water (3:1) |

| Purity | ≥99.5% (HPLC) |

Key modifications from laboratory methods:

-

Automated dosing systems for oxalyl chloride and dimethylamine.

-

In-line pH monitoring during salt formation to optimize HCl stoichiometry.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Rate

Comparative studies in polar aprotic solvents reveal DMAc as optimal due to its high boiling point and ability to stabilize intermediates.

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMAc | 6 | 92 |

| DMF | 8 | 87 |

| THF | 12 | 65 |

Mechanistic Insight : DMAc’s high dielectric constant (ε = 37.8) facilitates carbodiimide activation of the carboxylic acid.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>170°C) in the CDI-DMAc method lead to pyrrolidine ring degradation, generating succinimide (3–5% by GC-MS). Optimal temperature control at 160–165°C minimizes this side reaction.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via fractional crystallization:

-

Solvent System : Ethanol/water (3:1 v/v).

-

Cooling Rate : 0.5°C/min to 4°C.

-

Crystal Morphology : Needle-like crystals with a melting point of 138–140°C.

Purity Metrics :

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 3.45 (m, 1H, pyrrolidine H-2), 2.95 (s, 6H, N(CH₃)₂), 2.30–1.80 (m, 4H, pyrrolidine H-3, H-4, H-5).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| CDI-DMAc Coupling | 92 | 99.5 | High |

| Acid Chloride Route | 84 | 98.8 | Moderate |

| Industrial Crystallization | 90 | 99.6 | High |

Key Trade-offs :

-

The CDI-DMAc method offers superior yields but requires anhydrous conditions.

-

The acid chloride route is faster but generates corrosive byproducts.

Emerging Innovations and Patent Landscape

Chemical Reactions Analysis

N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride is widely used as a catalyst in organic synthesis. Its applications include:

- Acylation Reactions: Facilitating the introduction of acyl groups into substrates.

- Esterification Reactions: Promoting the formation of esters from acids and alcohols.

The compound's unique structure allows it to lower the activation energy required for these reactions, enhancing reaction rates and yields.

Biology

In biological research, DMPH.HCl serves multiple roles:

- Enzyme Mechanism Studies: It is utilized to investigate enzyme kinetics and mechanisms due to its ability to interact with various biomolecules.

- Protein Interactions: The compound aids in studying protein-ligand interactions, providing insights into biochemical pathways and molecular recognition processes.

Medicine

DMPH.HCl is being explored for its potential therapeutic applications:

- Drug Development: It acts as a precursor in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific biological pathways.

- Biological Activity Studies: Research indicates that DMPH.HCl may exhibit biological activities that could be harnessed for therapeutic purposes .

Case Study 1: Use in Catalysis

A study demonstrated that DMPH.HCl effectively catalyzed the acylation of alcohols under mild conditions, resulting in high yields of esters. The mechanism involved the formation of an acyl-enzyme intermediate that facilitated the transfer of the acyl group to the alcohol substrate. This application highlights its potential for green chemistry practices by reducing reaction times and improving product selectivity.

Research focused on DMPH.HCl's interaction with specific enzymes revealed that it could modulate enzyme activity, enhancing substrate affinity. This property was exploited in drug design, where modifications to DMPH.HCl led to derivatives with improved therapeutic profiles against certain diseases .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets. It acts as a catalyst in various chemical reactions, facilitating the formation of desired products by lowering the activation energy. The compound’s molecular structure allows it to interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs of N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Implications of Substituents

- Hydrochloride Salt vs. Dihydrochloride: The presence of one (mono) vs. two (di) HCl molecules affects solubility and ionic strength. For example, dihydrochloride salts (e.g., ) may exhibit higher hygroscopicity but improved bioavailability in drug formulations.

- Aromatic vs. Methoxymethyl groups (e.g., ) improve hydrophilicity, making compounds more suitable for aqueous reaction systems.

Biological Activity

N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride (also known as DMPC) is a compound of significant interest in biological and medicinal chemistry due to its various biological activities and potential therapeutic applications. This article explores the biological activity of DMPC, including its mechanisms of action, enzyme interactions, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula: C₇H₁₄ClN₃O

- Molecular Weight: 177.66 g/mol

- Structure: The compound features a pyrrolidine ring with a dimethylamino group and a carboxamide functional group, which contribute to its unique reactivity and biological properties.

The biological activity of DMPC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: DMPC has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular processes. For example, it may interact with aldose reductase, impacting glucose metabolism and potentially providing therapeutic benefits in diabetic complications .

- Receptor Binding: The compound is also studied for its ability to bind to receptors involved in various signaling pathways. This includes potential modulation of vasopressin receptors, which play a role in cardiovascular and renal functions .

Biological Activities

The biological activities of this compound include:

- Antioxidant Effects: Research indicates that DMPC may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Activity: Studies have suggested that DMPC can enhance cell survival in models of cellular injury, such as hypoxia-reoxygenation scenarios. This effect is mediated through specific receptor pathways, leading to reduced apoptosis .

- Anti-inflammatory Properties: Preliminary investigations have indicated that DMPC may possess anti-inflammatory effects, potentially beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Cell Survival Studies:

- Enzyme Interaction Studies:

- Receptor Binding Assays:

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | C₆H₁₃N₃O | Common solvent; less sterically hindered |

| N-Methylpyrrolidinone | C₅H₉NO | Often used as a solvent; lacks the carboxamide group |

| N,N-Diethyl-2-pyrrolidinecarboxamide | C₉H₁₅N₂O | Ethyl groups increase steric hindrance |

This compound stands out due to its specific combination of functionalities that confer distinct reactivity and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N,N-Dimethyl-2-pyrrolidinecarboxamide Hydrochloride with high purity?

- Methodological Answer : Optimize nucleophilic substitution or amidation reactions using 2-pyrrolidinecarboxamide precursors. Purification steps should include recrystallization in ethanol/water mixtures and vacuum drying. Monitor purity via HPLC (≥98% threshold) and confirm structural integrity using H/C NMR and FT-IR spectroscopy. For hydrochloride salt formation, stoichiometric HCl gas bubbling in anhydrous ether is recommended .

Q. How should researchers handle contradictions in spectral data (e.g., NMR shifts) during characterization?

- Methodological Answer : Cross-validate results using complementary techniques:

- X-ray crystallography for unambiguous structural confirmation (e.g., bond angles and torsion matching crystallographic data for related pyrrolidine derivatives) .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

- Dynamic light scattering (DLS) to rule out aggregation artifacts in solution-phase studies.

Q. What safety protocols are critical for handling This compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to hygroscopicity and potential respiratory irritation (Category 4 acute toxicity per GHS classification) .

- Store in airtight containers under inert gas (argon) at RT to prevent decomposition.

- Dispose via neutralization with sodium bicarbonate followed by incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How can researchers optimize catalytic applications of This compound in asymmetric synthesis?

- Methodological Answer :

- Screen solvent systems (e.g., DMF, THF) and temperatures (25–80°C) to enhance enantioselectivity in organocatalytic reactions.

- Use chiral HPLC or circular dichroism (CD) to monitor stereochemical outcomes.

- Compare performance with analogous carboxamide catalysts (e.g., pyridinecarboxamide derivatives) to identify structure-activity relationships .

Q. What strategies resolve discrepancies in biological activity data (e.g., receptor binding vs. functional assays)?

- Methodological Answer :

- Conduct radioligand binding assays (e.g., H-labeled analogs) to quantify affinity for targets like GPCRs or ion channels.

- Pair with functional assays (e.g., cAMP accumulation or calcium flux) to distinguish agonists/antagonists.

- Validate via molecular docking simulations using crystallographic receptor structures (e.g., GPCR homology models) .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.